REACTION_CXSMILES
|
C[O:2][C:3](=[O:26])[CH:4](C(OC)=O)[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20]>[OH-].[K+]>[C:19]([OH:21])(=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:26])=[O:2] |f:1.2|
|
Name
|
2-Methoxycarbonyl-heptadecanedioic acid 1-methyl ester
|
Quantity
|
12.4 mmol
|
Type
|
reactant
|
Smiles
|
COC(C(CCCCCCCCCCCCCCC(=O)O)C(=O)OC)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 140° C. for 2 h. (
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The cold reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was carefully concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was suspended in water (30 ml) on an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the precipitate
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried over night in vacuo
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
heating to 180°
|
Type
|
CUSTOM
|
Details
|
The crude product (4.0 g, 100%) was used without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |